molecular formula C9H19NO B1371611 (3-Propylpiperidin-3-YL)methanol CAS No. 915925-19-8

(3-Propylpiperidin-3-YL)methanol

Cat. No.: B1371611
CAS No.: 915925-19-8
M. Wt: 157.25 g/mol
InChI Key: KKLDBBBTGCAHEC-UHFFFAOYSA-N
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Description

Scientific Research Applications

(3-Propylpiperidin-3-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various piperidine derivatives.

    Biology: Investigated for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propylpiperidin-3-YL)methanol typically involves the reaction of piperidine derivatives with propylating agents. One common method is the alkylation of piperidine with propyl bromide, followed by reduction of the resulting intermediate to yield the desired alcohol. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation is also common to reduce intermediates to the final alcohol product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Propylpiperidin-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Propylpiperidin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may modulate neurotransmitter activity by binding to receptor sites or inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methylpiperidin-3-YL)methanol
  • (3-Ethylpiperidin-3-YL)methanol
  • (3-Butylpiperidin-3-YL)methanol

Uniqueness

(3-Propylpiperidin-3-YL)methanol is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and butyl analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

(3-propylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-4-9(8-11)5-3-6-10-7-9/h10-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLDBBBTGCAHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660756
Record name (3-Propylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915925-19-8
Record name (3-Propylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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